molecular formula C16H20N2O3 B5108570 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide

货号 B5108570
分子量: 288.34 g/mol
InChI 键: QBLSVDUWLXBMTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide, also known as HDAC inhibitor, is a chemical compound that has been extensively researched for its potential applications in various fields, including cancer treatment, neurodegenerative diseases, and epigenetics.

科学研究应用

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have been extensively researched for their potential applications in cancer treatment. They have been shown to induce cell cycle arrest, inhibit tumor growth, and induce apoptosis in cancer cells. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have also been studied for their potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. They have been shown to improve cognitive function and reduce neuroinflammation in animal models. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have been studied for their role in epigenetics, specifically in regulating gene expression.

作用机制

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors work by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This leads to changes in chromatin structure and gene expression. By inhibiting 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamides, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors increase histone acetylation, which is associated with gene activation. This mechanism of action makes 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors a promising target for cancer treatment and epigenetic research.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have been shown to have both biochemical and physiological effects. Biochemically, they increase histone acetylation, which leads to changes in gene expression. Physiologically, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have been shown to induce cell cycle arrest, inhibit tumor growth, and induce apoptosis in cancer cells. They have also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

实验室实验的优点和局限性

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have several advantages for lab experiments. They are relatively easy to synthesize and purify, and they have a well-characterized mechanism of action. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have been extensively studied, and there are many commercially available compounds. However, there are also limitations to using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors in lab experiments. They can have off-target effects, and their efficacy can be influenced by factors such as cell type and concentration.

未来方向

There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors. One area of focus is the development of more potent and selective 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors. Another area of focus is the identification of biomarkers that can predict response to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors in cancer patients. Additionally, there is growing interest in the use of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors in combination with other therapies, such as immunotherapy and chemotherapy. Finally, there is a need for further research on the long-term effects of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors, particularly in the context of epigenetic regulation and neurodegenerative diseases.
Conclusion:
In conclusion, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors are a promising area of research with potential applications in cancer treatment, neurodegenerative diseases, and epigenetics. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have been discussed in this paper. Further research is needed to fully understand the potential of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors and their role in scientific research.

合成方法

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors involves the reaction of hexylamine with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid. The resulting product is then purified using chromatography techniques to obtain the final compound. The purity of the compound is critical for its efficacy in scientific research.

属性

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-hexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-3-4-7-10-17-14(19)11-18-15(20)12-8-5-6-9-13(12)16(18)21/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLSVDUWLXBMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-hexyl-acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。